![molecular formula C10H10N4O B2634299 1-methyl-3-(pyridin-4-ylamino)pyrazin-2(1H)-one CAS No. 2320421-57-4](/img/structure/B2634299.png)
1-methyl-3-(pyridin-4-ylamino)pyrazin-2(1H)-one
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Description
1-methyl-3-(pyridin-4-ylamino)pyrazin-2(1H)-one, also known as MPAPO, is a pyrazinone derivative that has gained attention in recent years due to its potential application in scientific research. MPAPO is a small molecule that can selectively bind to certain proteins and enzymes, making it a valuable tool for studying biochemical pathways and physiological processes.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
The compound can be used in the synthesis of novel heterocyclic compounds. Heterocyclic compounds have a wide range of applications in medicinal chemistry due to their diverse biological and pharmaceutical activities .
Anti-Fibrosis Activity
Compounds with similar structures have been found to exhibit anti-fibrosis activity. They have been used in the design of drugs for the treatment of fibrotic diseases .
Antimicrobial Activity
Pyrimidine derivatives, which are structurally similar to the given compound, are known for their antimicrobial properties .
Antiviral Activity
Pyrimidine derivatives have also been reported to exhibit antiviral activities .
Antitumor Activity
Compounds containing a pyrimidine moiety are known to exhibit antitumor activities .
6. Design of Privileged Structures in Medicinal Chemistry The pyrimidine moiety, which is present in the given compound, has been considered as a privileged structure in medicinal chemistry .
properties
IUPAC Name |
1-methyl-3-(pyridin-4-ylamino)pyrazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O/c1-14-7-6-12-9(10(14)15)13-8-2-4-11-5-3-8/h2-7H,1H3,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCGINGISSHLADP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C(C1=O)NC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-3-(pyridin-4-ylamino)pyrazin-2(1H)-one |
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